molecular formula C3H2ClF2NO2 B2500190 1-Nitro-3,3-difluoro-3-chloro-1-propene CAS No. 933994-00-4

1-Nitro-3,3-difluoro-3-chloro-1-propene

Cat. No.: B2500190
CAS No.: 933994-00-4
M. Wt: 157.5
InChI Key: KDGMJXVWZYLJAY-OWOJBTEDSA-N
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Description

1-Nitro-3,3-difluoro-3-chloro-1-propene is an organic compound characterized by the presence of nitro, difluoro, and chloro functional groups attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Nitro-3,3-difluoro-3-chloro-1-propene can be synthesized through a series of halogenation and nitration reactions. One common method involves the fluorination of 1,2,3,3-tetrachloro-1-propene using hydrogen fluoride as a fluorinating agent . The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the halogen exchange.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where the raw materials are subjected to controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Nitro-3,3-difluoro-3-chloro-1-propene undergoes various chemical reactions, including:

    Substitution Reactions: The nitro, difluoro, and chloro groups can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used in reduction reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the nitro, difluoro, or chloro groups.

    Reduction: Formation of 1-amino-3,3-difluoro-3-chloro-1-propene.

    Oxidation: Formation of various oxidized products depending on the specific oxidizing agent used.

Scientific Research Applications

1-Nitro-3,3-difluoro-3-chloro-1-propene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Nitro-3,3-difluoro-3-chloro-1-propene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the difluoro and chloro groups can engage in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3,3,3-trifluoropropene: Similar in structure but with a trifluoromethyl group instead of a nitro group.

    1,2-Dichloro-3,3-difluoro-1-propene: Contains an additional chlorine atom compared to 1-Nitro-3,3-difluoro-3-chloro-1-propene.

    3-Chloro-3,3-difluoroprop-1-ene: Lacks the nitro group present in this compound.

Uniqueness

This compound is unique due to the combination of nitro, difluoro, and chloro groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(E)-3-chloro-3,3-difluoro-1-nitroprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClF2NO2/c4-3(5,6)1-2-7(8)9/h1-2H/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGMJXVWZYLJAY-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C[N+](=O)[O-])C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/[N+](=O)[O-])\C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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